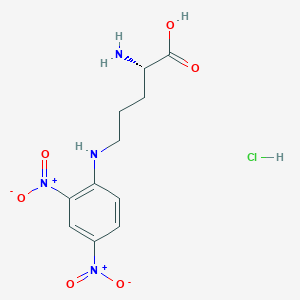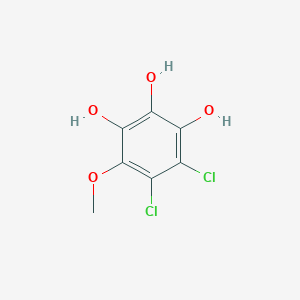
4,5-Dichloro-6-methoxybenzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-6-methoxybenzene-1,2,3-triol is an organic compound characterized by the presence of two chlorine atoms, a methoxy group, and three hydroxyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-methoxybenzene-1,2,3-triol typically involves the chlorination and methoxylation of a benzene derivative followed by hydroxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms into the benzene ring. Methoxylation can be achieved using methanol in the presence of a catalyst like sulfuric acid. Hydroxylation is often carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is crucial. Solvent extraction and recrystallization are common techniques used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichloro-6-methoxybenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium dichromate.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or dehydroxylated derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
4,5-Dichloro-6-methoxybenzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4,5-Dichloro-6-methoxybenzene-1,2,3-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and receptors. The chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
4,5-Dichloro-1,2,3-trihydroxybenzene: Lacks the methoxy group but has similar hydroxyl and chlorine substitutions.
6-Methoxy-1,2,3-trihydroxybenzene: Lacks chlorine atoms but has similar hydroxyl and methoxy substitutions.
4,5-Dichloro-6-methoxybenzene-1,2-diol: Similar structure but with one less hydroxyl group.
Uniqueness: 4,5-Dichloro-6-methoxybenzene-1,2,3-triol is unique due to the combination of chlorine, methoxy, and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H6Cl2O4 |
|---|---|
Poids moléculaire |
225.02 g/mol |
Nom IUPAC |
4,5-dichloro-6-methoxybenzene-1,2,3-triol |
InChI |
InChI=1S/C7H6Cl2O4/c1-13-7-3(9)2(8)4(10)5(11)6(7)12/h10-12H,1H3 |
Clé InChI |
QCNLJJOLLBZAMO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1O)O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


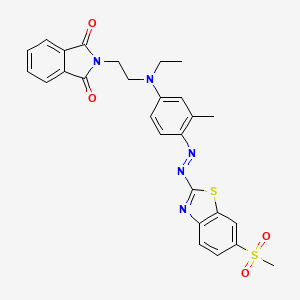
![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)

![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
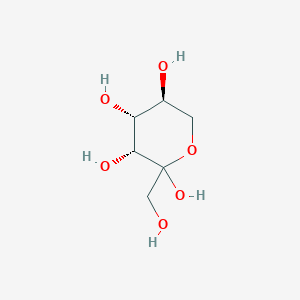
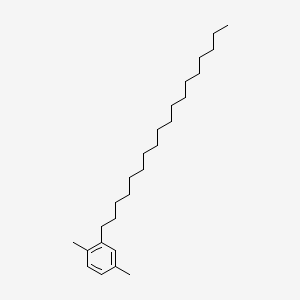
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
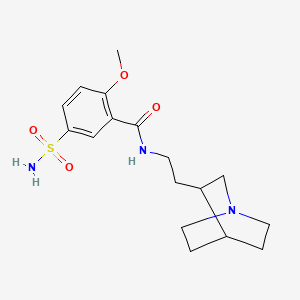
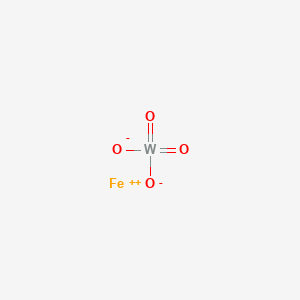

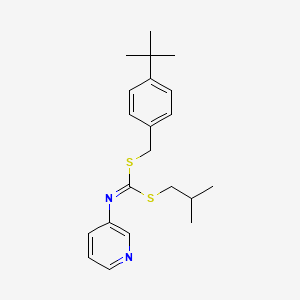
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13814200.png)
